molecular formula C17H18N4O2 B6760352 N-cyclopropyl-4-(6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carbonyl)benzamide

N-cyclopropyl-4-(6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carbonyl)benzamide

Cat. No.: B6760352
M. Wt: 310.35 g/mol
InChI Key: JOQGVJUZFDHITQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carbonyl)benzamide is a complex organic compound featuring a cyclopropyl group, an imidazo[1,2-a]pyrazine core, and a benzamide moiety

Properties

IUPAC Name

N-cyclopropyl-4-(6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carbonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-16(19-14-5-6-14)12-1-3-13(4-2-12)17(23)21-10-9-20-8-7-18-15(20)11-21/h1-4,7-8,14H,5-6,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQGVJUZFDHITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)C(=O)N3CCN4C=CN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carbonyl)benzamide typically involves multiple steps:

  • Formation of the Imidazo[1,2-a]pyrazine Core: : This can be achieved through a cyclization reaction involving a suitable precursor such as a pyrazine derivative and an imidazole derivative. Common reagents include strong bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).

  • Introduction of the Cyclopropyl Group: : The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropyl bromide in the presence of a catalyst.

  • Coupling with Benzamide: : The final step involves coupling the imidazo[1,2-a]pyrazine core with a benzamide derivative. This can be done using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyrazine core, potentially converting it to a dihydro or tetrahydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Cyclopropyl ketones or alcohols.

    Reduction: Dihydro or tetrahydro derivatives of the imidazo[1,2-a]pyrazine core.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopropyl-4-(6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carbonyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches for various diseases.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4

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